4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide is a complex organic compound that features a sulfonyl group, a chlorophenyl group, a pyridinyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-aminopyridine with α-haloketones under basic conditions.
Introduction of the sulfonyl group: The thiazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the butanamide linkage: The final step involves coupling the sulfonylated thiazole with a butanoyl chloride derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group could yield sulfonic acids, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Biological Research: It could be used as a tool compound to study the biological pathways involving sulfonyl and thiazole groups.
Materials Science: The unique structural features of this compound could make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could act as a hydrogen bond acceptor, while the thiazole and pyridine rings could participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide: shares structural similarities with other sulfonyl-containing compounds, such as sulfonylureas and sulfonamides.
Thiazole derivatives: Compounds like thiazole-based antibiotics (e.g., sulfathiazole) share the thiazole ring structure.
Uniqueness
What sets this compound apart is the combination of the sulfonyl group with the thiazole and pyridine rings, which could confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c19-13-6-8-14(9-7-13)27(24,25)11-3-5-17(23)22-18-21-16(12-26-18)15-4-1-2-10-20-15/h1-2,4,6-10,12H,3,5,11H2,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCESFJMXCLSLLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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